2-Bromobenzofuran
Overview
Description
2-Bromobenzofuran is a compound with the CAS Number: 54008-77-4 and a molecular weight of 197.03 . It has a linear formula of C8H5BrO .
Synthesis Analysis
Benzofuran compounds, including 2-Bromobenzofuran, have been synthesized through various methods. One approach involves a unique free radical cyclization cascade, which is an effective method for synthesizing a series of complex polycyclic benzofuran compounds . Another method uses proton quantum tunneling, which results in fewer side reactions and high yield, making it conducive for constructing complex benzofuran ring systems .Molecular Structure Analysis
The molecular structure of 2-Bromobenzofuran is represented by the InChI code: 1S/C8H5BrO/c9-8-5-6-3-1-2-4-7 (6)10-8/h1-5H .Chemical Reactions Analysis
Benzofuran compounds, including 2-Bromobenzofuran, have been involved in various chemical reactions. For instance, the reaction with diols leads to benzofuran derivatives via dehydrative C-H alkenylation and annulation reaction .Physical And Chemical Properties Analysis
2-Bromobenzofuran has a molecular weight of 197.03 . It is typically stored in a sealed, dry environment, preferably in a freezer under -20C .Scientific Research Applications
- Field : Organic Chemistry
- Application : 2-Bromobenzofuran is used in the total synthesis of natural products containing benzofuran rings . These natural products are studied, characterized, and screened for possible biological activities .
- Methods : The specific methods of application or experimental procedures would depend on the particular natural product being synthesized. This often involves complex organic reactions and the use of various reagents and catalysts .
- Results : The synthesis of these natural products allows for the study of their biological activities and potential uses in medicine .
- Field : Medicinal Chemistry
- Application : Benzofuran compounds, including 2-Bromobenzofuran, are studied for their potential biological activities, such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
- Methods : This involves the synthesis of various benzofuran derivatives and testing their biological activities using various in vitro and in vivo models .
- Results : Several benzofuran compounds have shown promising results in preliminary studies, indicating their potential as lead compounds in drug discovery .
Natural Product Synthesis
Drug Discovery
- Antimicrobial Agents
- Field : Medicinal Chemistry
- Application : Benzofuran compounds, including 2-Bromobenzofuran, are being developed as antimicrobial agents . These compounds are active on different clinically approved therapeutic targets and show excellent potential to treat infectious diseases .
- Methods : This involves the synthesis of various benzofuran derivatives and testing their antimicrobial activities using various in vitro and in vivo models .
- Results : Benzofuran-based compounds have shown promising results in preliminary studies, indicating their potential as antimicrobial agents .
Safety And Hazards
2-Bromobenzofuran may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised .
Future Directions
While specific future directions for 2-Bromobenzofuran were not found in the search results, benzofuran compounds have attracted attention due to their biological activities and potential applications in many aspects, making these substances potential natural drug lead compounds .
Relevant Papers Several papers have been published on the topic of benzofuran compounds, including 2-Bromobenzofuran. These papers discuss various aspects of benzofuran derivatives, including their natural product sources, biological activities, drug prospects, and chemical synthesis .
properties
IUPAC Name |
2-bromo-1-benzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEOFIVNTNLSEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379935 | |
Record name | 2-bromobenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromobenzofuran | |
CAS RN |
54008-77-4 | |
Record name | 2-bromobenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-1-benzofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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